molecular formula C10H10FIN2O B11777964 2-(7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridin-1-yl)propan-1-ol

2-(7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridin-1-yl)propan-1-ol

Cat. No.: B11777964
M. Wt: 320.10 g/mol
InChI Key: FUSIIBRSPMPMIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridin-1-yl)propan-1-ol is a halogenated pyrrolopyridine derivative characterized by a fused bicyclic aromatic system. The compound features a fluorine substituent at the 7-position and an iodine atom at the 3-position of the pyrrolo[3,2-c]pyridine core, with a propan-1-ol side chain at the 1-position. This structural arrangement confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly in kinase inhibition or receptor modulation.

Properties

Molecular Formula

C10H10FIN2O

Molecular Weight

320.10 g/mol

IUPAC Name

2-(7-fluoro-3-iodopyrrolo[3,2-c]pyridin-1-yl)propan-1-ol

InChI

InChI=1S/C10H10FIN2O/c1-6(5-15)14-4-9(12)7-2-13-3-8(11)10(7)14/h2-4,6,15H,5H2,1H3

InChI Key

FUSIIBRSPMPMIT-UHFFFAOYSA-N

Canonical SMILES

CC(CO)N1C=C(C2=CN=CC(=C21)F)I

Origin of Product

United States

Preparation Methods

The synthesis of 2-(7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridin-1-yl)propan-1-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolopyridine core, followed by the introduction of the fluoro and iodo substituents. The final step involves the addition of the propanol group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: Halogen substitution reactions can replace the fluoro or iodo groups with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2-(7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridin-1-yl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological pathways and interactions.

    Medicine: It has potential as a lead compound for developing new drugs, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Below, we compare the target compound with structural analogs, focusing on substituent effects, activity, and physicochemical properties.

Structural Analogues

Key analogs include halogenated pyrrolopyridines with variations in substituent type, position, and core structure:

Compound Name Core Structure Substituents Key Functional Groups
Target Compound Pyrrolo[3,2-c]pyridine 7-F, 3-I, 1-propanol Iodo, Fluoro, Alcohol
1-[4-(3-Chloro-phenylamino)-1-methyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone Pyrrolo[2,3-c]pyridine 3-Cl (phenylamino), Morpholine Chloro, Morpholine, Amine
Hypothetical Bromo Analog Pyrrolo[3,2-c]pyridine 7-F, 3-Br, 1-propanol Bromo, Fluoro, Alcohol

Structural Insights :

  • Core Orientation : The target compound’s pyrrolo[3,2-c]pyridine core differs from the pyrrolo[2,3-c]pyridine in ’s analog, altering substituent spatial orientation and electronic distribution.
  • Fluorine’s electronegativity (3.98 Pauling scale) may reduce metabolic oxidation at the 7-position.
  • Functional Groups: The propanol chain in the target compound contrasts with the morpholine and aryl amino groups in ’s analog, affecting solubility and hydrogen-bonding capacity.
Pharmacological Activity
  • Kinase Inhibition : Halogenated pyrrolopyridines often target kinases (e.g., JAK2, EGFR). Iodo substituents may improve binding affinity through halogen bonding but could reduce solubility compared to chloro/bromo analogs.
  • Selectivity : Fluorine at the 7-position may enhance selectivity by preventing undesired metabolic deactivation, as seen in fluorinated kinase inhibitors like Ibrutinib.
Physicochemical Properties
Property Target Compound Compound Hypothetical Bromo Analog
Molecular Weight (g/mol) ~348.1 ~437.9 ~305.6
LogP (Predicted) ~2.5 ~3.2 ~2.1
Solubility (mg/mL) Moderate Low Moderate

Key Observations :

  • The propanol group improves solubility relative to morpholine-containing analogs, which may have higher logP due to the lipophilic morpholine ring.
Metabolic Stability and Toxicity
  • Iodine : While iodine’s size enhances binding, it may increase toxicity risks (e.g., thyroid disruption) compared to lighter halogens.
  • Fluorine : The 7-fluoro group likely improves metabolic stability by blocking cytochrome P450 oxidation, a strategy employed in drugs like Crizotinib.
  • Alcohol Group: The propanol moiety may undergo glucuronidation, a common detoxification pathway, reducing systemic toxicity.

Biological Activity

2-(7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridin-1-yl)propan-1-ol is a novel compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. The compound features a pyrrolo[3,2-c]pyridine core with fluorine and iodine substituents, which are known to influence its reactivity and biological interactions.

  • Molecular Formula : C10H10FIN2O
  • Molecular Weight : 320.10 g/mol
  • CAS Number : 1824056-47-4

Structural Characteristics

The presence of halogen atoms (fluorine and iodine) in the structure can enhance the compound's binding affinity to biological targets, potentially leading to various pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in critical signaling pathways. The halogen substituents may modulate the compound's affinity and specificity, impacting its therapeutic efficacy.

Pharmacological Potential

Research indicates that derivatives of pyrrolo[3,2-c]pyridine compounds often exhibit a range of biological activities, including:

  • Anticancer Activity : Many pyrrolo derivatives have been shown to inhibit cancer cell proliferation by targeting kinases involved in cell cycle regulation.

Case Study: Aurora Kinase Inhibition

A study highlighted the design of selective inhibitors for Aurora kinases, which are crucial for mitotic regulation. Compounds similar to this compound demonstrated significant inhibitory effects on Aurora-A kinase in human colon carcinoma cells, with IC50 values indicating potent activity against both wild-type and mutant forms of the kinase .

Comparative Analysis with Similar Compounds

The following table outlines the biological activities of structurally similar compounds:

Compound NameStructureBiological Activity
7-Fluoro-pyrrolo[3,2-c]pyridineStructureAnticancer agent; inhibits cell proliferation
5-Iodo-pyrrolo[3,2-c]pyridineStructureNeuroprotective effects; potential treatment for neurodegenerative diseases
4-Methyl-pyrrolo[3,2-c]pyridineStructureAntimicrobial properties; effective against various bacterial strains

These compounds illustrate the diverse therapeutic potentials within the pyrrolo[3,2-c]pyridine family.

Synthesis and Development

The synthesis of this compound can be achieved through various methodologies including halogenation processes. The optimization of reaction conditions is crucial for enhancing yield and purity while ensuring environmental sustainability.

Synthetic Routes

Common synthetic approaches include:

  • Halogenation : Utilizing reagents such as N-iodosuccinimide (NIS) for iodination and Selectfluor for fluorination.
  • Functionalization : Modifying the pyrrolo core to introduce functional groups that enhance biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.